molecular formula C15H13BrO3 B5554534 4-methylphenyl (4-bromophenoxy)acetate

4-methylphenyl (4-bromophenoxy)acetate

Cat. No.: B5554534
M. Wt: 321.16 g/mol
InChI Key: KVXHTIZBTHZAAL-UHFFFAOYSA-N
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Description

4-Methylphenyl (4-bromophenoxy)acetate is an ester derivative of (4-bromophenoxy)acetic acid and 4-methylphenol. The compound features a bromophenoxy group linked to an acetic acid backbone, esterified with a 4-methylphenyl moiety. Such esters are often explored in pharmaceutical and materials science due to their tunable electronic and steric properties. For instance, methyl 2-(4-bromophenyl)acetate ( ) is a key intermediate in drug manufacturing, highlighting the relevance of brominated aromatic esters in medicinal chemistry.

Properties

IUPAC Name

(4-methylphenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-11-2-6-14(7-3-11)19-15(17)10-18-13-8-4-12(16)5-9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXHTIZBTHZAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Methylphenyl (4-Bromophenoxy)Acetate and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity (Methanolysis Rate, k) Applications/Notes References
This compound* C₁₅H₁₃BrO₃ ~321.08 4-Bromophenoxy, 4-methylphenyl Not reported Hypothesized use in drug synthesis Inferred
4-Bromophenyl (4-chlorophenoxy)acetate C₁₄H₁₀BrClO₃ 341.58 4-Bromophenoxy, 4-chlorophenyl Not reported Structural analog with halogen variation
4-Bromophenyl acetate C₈H₇BrO₂ 215.05 Bromophenyl, acetate Not reported Simpler ester; baseline for comparison
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Bromophenyl, methyl ester Not reported Drug intermediate (ANDA/NDA compliance)
4-Methylphenyl acetate C₉H₁₀O₂ 150.18 Methylphenyl, acetate k = 1.96 mol⁻¹·l·s⁻¹ Lower reactivity due to methyl group
4-Acetoxymethylphenyl acetate C₁₁H₁₂O₄ 208.21 Acetoxymethyl, acetate k = 4.56 mol⁻¹·l·s⁻¹ Higher reactivity via concerted mechanism
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate C₁₄H₁₉BrO₃ 321.20 Bromopentyloxy, methyl ester Not reported Extended alkyl chain for solubility modulation

Key Findings

Electronic and Steric Effects

  • This could influence binding affinity in biological systems or catalytic processes.
  • Methyl vs. Acetoxymethyl Groups: The 4-methylphenyl group in the target compound likely reduces ester hydrolysis rates compared to 4-acetoxymethylphenyl acetate ( ), where the acetoxymethyl substituent accelerates methanolysis (k = 4.56 vs. 1.96 mol⁻¹·l·s⁻¹ for 4-methylphenyl acetate).

Pharmacological Relevance

  • Methyl 2-(4-bromophenyl)acetate ( ) is a regulatory-compliant reference material in drug development, suggesting that brominated aromatic esters are valuable scaffolds. The target compound’s bromophenoxy group may confer similar bioactivity, such as anti-inflammatory or antimicrobial effects, as seen in related structures ( ).

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